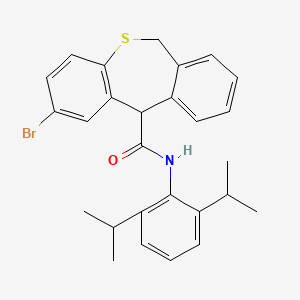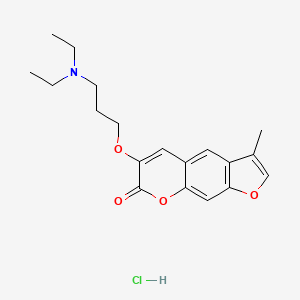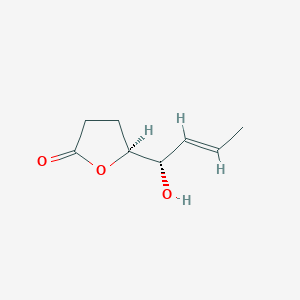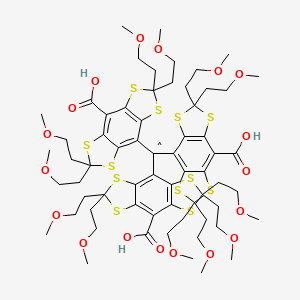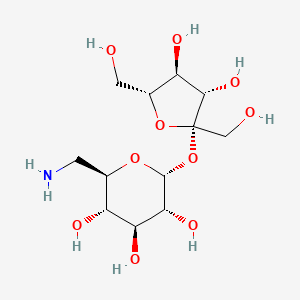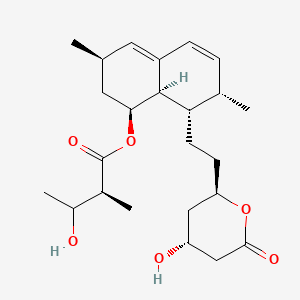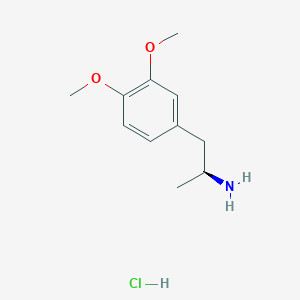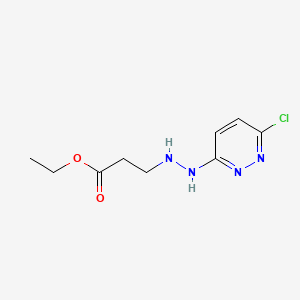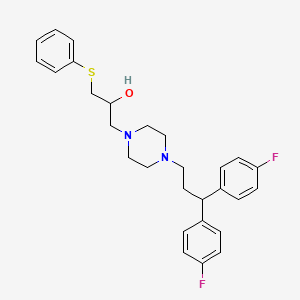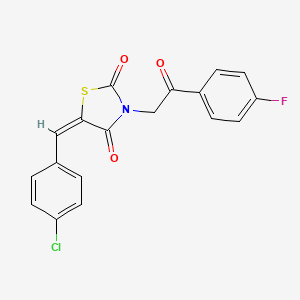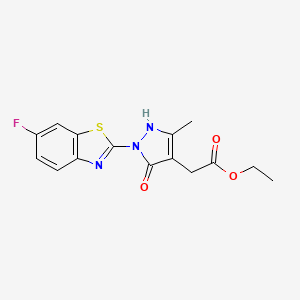
2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is a complex organic compound that results from the oxidation reaction between methyl-1,4-benzoquinone and 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product typically involves the oxidation of methyl-1,4-benzoquinone with 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with an oxidizing agent like hydrogen peroxide or potassium permanganate. The reaction temperature is maintained between 25°C to 50°C, and the reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as transition metal complexes can enhance the reaction efficiency and selectivity. The reaction mixture is then subjected to purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological redox processes and as a model compound for understanding electron transfer mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of this compound involves its ability to undergo redox reactions, which can influence various biological and chemical processes. The quinone moiety can participate in electron transfer reactions, interacting with molecular targets such as enzymes and proteins. These interactions can modulate cellular pathways and biochemical reactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Benzoquinone: A simpler quinone compound with similar redox properties.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative with comparable chemical behavior.
4-Nitro-1,2-phenylenediamine: A related aromatic amine with similar substitution patterns.
Uniqueness
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is unique due to its complex structure, which combines quinone, nitro, amino, and sulfonic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
68411-29-0 |
|---|---|
分子式 |
C19H17N3O7S |
分子量 |
431.4 g/mol |
IUPAC名 |
2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H11N3O5S.C7H6O2/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;1-5-4-6(8)2-3-7(5)9/h1-7,14H,13H2,(H,18,19,20);2-4H,1H3 |
InChIキー |
ALDPSLRKXRBCFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=CC1=O.C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


